molecular formula C15H21NO2 B1215418 beta-Eucaine CAS No. 500-34-5

beta-Eucaine

Cat. No.: B1215418
CAS No.: 500-34-5
M. Wt: 247.33 g/mol
InChI Key: ZYHGIAPHLSTGMX-WCQYABFASA-N
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Description

Eucaine, also known as β-eucaine or Betacaine, is a synthetic local anesthetic that was designed as an analog of cocaine. It was one of the first synthetic chemical compounds to find general use as an anesthetic. Eucaine is a white, crystalline solid and was primarily used in eye, ear, nose, and throat surgery, as well as in dentistry .

Preparation Methods

The synthesis of eucaine involves several steps:

    Condensation of diacetonamine with acetaldehyde: This reaction produces 2,2,6-trimethylpiperidin-4-one.

    Reduction of the ketone: Sodium amalgam is used to reduce the ketone, yielding 2,2,6-trimethylpiperidin-4-ol.

    Benzoylation: The final step involves benzoylation to afford β-eucaine.

Chemical Reactions Analysis

Eucaine undergoes various chemical reactions, including:

Scientific Research Applications

Eucaine has been used in various scientific research applications, including:

Mechanism of Action

Eucaine exerts its effects by inhibiting the excitation of nerve endings or blocking conduction in peripheral nerves. This is achieved by reversibly binding to and inactivating sodium channels, which prevents the generation and conduction of nerve impulses .

Comparison with Similar Compounds

Eucaine is similar to other local anesthetics such as:

Eucaine is unique in its synthesis and historical significance as one of the first synthetic local anesthetics .

Properties

CAS No.

500-34-5

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

[(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate

InChI

InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1

InChI Key

ZYHGIAPHLSTGMX-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2

SMILES

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2

555-28-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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